N1-Caffeoylspermidine

货号 B1145459

CAS 编号:

69563-41-3

分子量: 307.39

InChI 键:

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

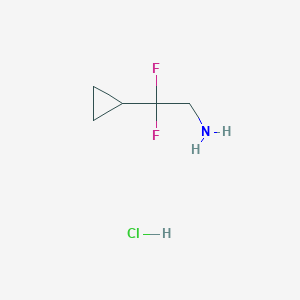

N1-Caffeoylspermidine is a derivative of Spermidine, a biogenic polyamine formed from putrescine . It is a valuable alkaloid naturally existing in many plant species . These alkaloids are characterized as pharmacologically important ingredients of many plant extracts used in traditional medicines .

Synthesis Analysis

Bis-caffeoylspermidine and bis-dihydrocaffeoylspermidine were synthesized using cheaper and commercially available starting materials in 97% and 86% overall yields, respectively . The synthetic scheme can be upgraded to the commercial-scale synthesis of these compounds .Molecular Structure Analysis

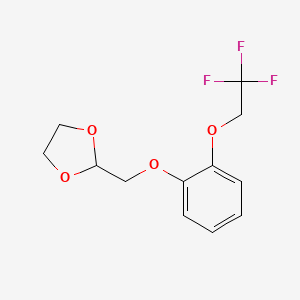

The molecular structure of N1-Caffeoylspermidine is represented by the SMILES string:O=C(NCCCCNCCCN)/C=C/C1=CC=C(O)C(O)=C1 . This structure is a result of the formal condensation of a molecule of dihydrocaffeic acid with each of the primary amino groups of spermidine . Chemical Reactions Analysis

N1-Caffeoylspermidine has functional parent trans-caffeic acid and functional parent spermidine . It is a catechol and a secondary carboxamide .属性

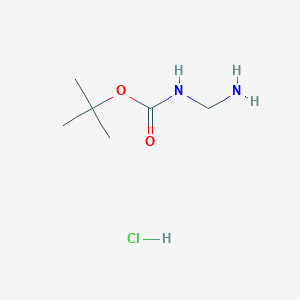

| { "Design of the Synthesis Pathway": "The synthesis pathway for N1-Caffeoylspermidine involves the condensation of spermidine with caffeic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to N-acylation using acetic anhydride to yield the final product.", "Starting Materials": [ "Spermidine", "Caffeic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve spermidine and caffeic acid in dry dichloromethane.", "Step 2: Add DCC and DMAP to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Add acetic anhydride to the reaction mixture and stir for 2 hours at room temperature.", "Step 5: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 6: Purify the product by column chromatography using a suitable solvent system." ] } | |

CAS 编号 |

69563-41-3 |

产品名称 |

N1-Caffeoylspermidine |

分子式 |

C₁₆H₂₅N₃O₃ |

分子量 |

307.39 |

同义词 |

N-[4-[(3-Aminopropyl)amino]butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

11-Keto Flurandrenolide

1683-10-9